molecular formula C15H22BFO2 B6232622 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2098216-17-0

2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6232622
CAS No.: 2098216-17-0
M. Wt: 264.15 g/mol
InChI Key: OCKLKAPOQWSSFT-UHFFFAOYSA-N
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Description

2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity, making it a valuable reagent in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2-(propan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and maximizing product purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boron atom can be oxidized to form boronic acids or esters.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Aqueous ethanol or dimethylformamide (DMF)

    Temperature: 80-100°C

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling

    Boronic Acids/Esters: Formed through oxidation

    Substituted Aromatic Compounds: Formed through nucleophilic aromatic substitution

Scientific Research Applications

2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: Employed in the development of new drug candidates through the formation of biaryl structures.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.

    Biological Studies: Acts as a precursor in the synthesis of biologically active compounds for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism by which 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling reaction. This complex facilitates the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include:

    Palladium Catalysis: Activation of the palladium catalyst through oxidative addition and transmetalation steps.

    Boronic Ester Formation: Stabilization of the boron atom within the dioxaborolane ring, enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Fluorophenylboronic Acid: Contains a fluorine substituent but lacks the dioxaborolane ring.

    2-Isopropylphenylboronic Acid: Contains an isopropyl group but lacks the fluorine substituent and dioxaborolane ring.

Uniqueness

2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorine substituent and a dioxaborolane ring, which provides enhanced stability and reactivity in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over reactivity is required.

Properties

CAS No.

2098216-17-0

Molecular Formula

C15H22BFO2

Molecular Weight

264.15 g/mol

IUPAC Name

2-(4-fluoro-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BFO2/c1-10(2)12-9-11(17)7-8-13(12)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3

InChI Key

OCKLKAPOQWSSFT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(C)C

Purity

95

Origin of Product

United States

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